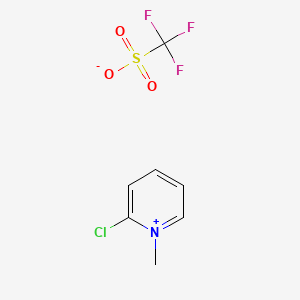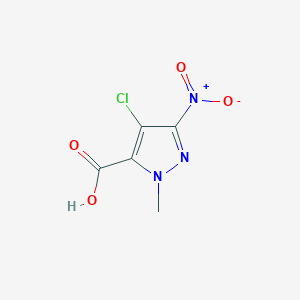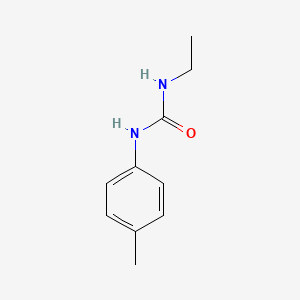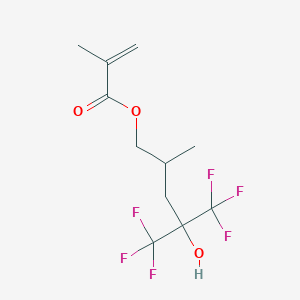
4-(3-Fluorophenyl)thiophenol
Descripción general
Descripción
4-(3-Fluorophenyl)thiophenol is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a phenyl ring. In this specific compound, a fluorine atom is substituted at the third position of the phenyl ring. The molecular formula of this compound is C12H9FS, and it has a molecular weight of 204.26 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)thiophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, 3-fluorobromobenzene is reacted with thiourea to form the corresponding thiouronium salt, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Another method involves the copper-catalyzed coupling of 3-fluoroiodobenzene with thiourea, followed by hydrolysis . This method offers good yields and is advantageous due to the mild reaction conditions and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield aminophenylthiophenols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolate anion
Substitution: Aminophenylthiophenols
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure may offer advantages in targeting specific biological pathways.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)thiophenol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can lead to the modulation of signaling pathways and cellular processes. Additionally, the fluorine atom may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
4-(3-Fluorophenyl)thiophenol can be compared with other similar compounds, such as:
4-Fluorothiophenol: This compound has a similar structure but lacks the phenyl substitution at the third position.
Thiophenol: The parent compound without any substituents on the phenyl ring.
3-Fluorothiophenol: Similar to this compound but with the fluorine atom at a different position.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities offer opportunities for drug development and therapeutic applications. Ongoing research continues to explore its full range of applications and mechanisms of action.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFWUIHOCDKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338049.png)
![4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338075.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid](/img/structure/B3338101.png)



![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)

![chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane](/img/structure/B3338147.png)
